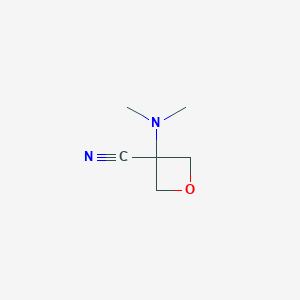

3-Cyano-3-(dimethyamino)oxetane

Description

Overview of Four-Membered Oxygen Heterocycles in Organic Synthesis

Four-membered rings containing one oxygen atom, known as oxetanes, are a class of saturated heterocyclic compounds. nih.govnih.gov For a long time, they were relatively underexplored in medicinal chemistry, but have seen a surge in interest over the past two decades. cymitquimica.com This is largely due to their unique structural and physicochemical properties. The oxetane (B1205548) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions, a feature that can be harnessed in synthetic chemistry. nih.gov However, the oxetane ring is considerably more stable than its three-membered counterpart, the oxirane (epoxide), allowing for easier handling and selective manipulation. rsc.org

In the context of drug discovery and medicinal chemistry, the incorporation of an oxetane motif can lead to profound and beneficial changes in a molecule's properties. These include enhanced aqueous solubility, improved metabolic stability, and altered lipophilicity. researchgate.net The rigid, three-dimensional structure of the oxetane ring can also provide a means to fine-tune the conformation of a molecule, potentially improving its binding affinity to biological targets. nih.gov

Rationale for Research into Substituted Oxetanes, with Focus on 3-Cyano-3-(dimethylamino)oxetane

The substitution pattern on the oxetane ring plays a crucial role in determining its influence on molecular properties. Oxetanes substituted at the 3-position are of particular interest as they can remain non-chiral if the substituents are identical. cymitquimica.com The introduction of specific functional groups at this position allows for the creation of a diverse range of building blocks for more complex molecular architectures.

The compound 3-Cyano-3-(dimethylamino)oxetane is a prime example of a strategically designed substituted oxetane. The presence of both a cyano group and a dimethylamino group at the same carbon atom creates a fascinating chemical entity. The cyano group is a versatile functional handle that can participate in a wide array of chemical transformations. The dimethylamino group, on the other hand, can influence the basicity and polarity of the molecule. The combination of these two groups on the strained oxetane ring suggests a molecule with unique reactivity and potential as a precursor for various heterocyclic systems and libraries of compounds for screening.

Recent research has highlighted that 3-aminooxetanes can act as stable and readily available 1,3-amphoteric molecules, meaning they possess both nucleophilic and electrophilic sites. This dual reactivity allows them to participate in a variety of intermolecular annulation reactions to form valuable heterocyclic products. rsc.orgnih.gov

Historical Context and Recent Advances in Oxetane Chemistry

The first synthesis of the parent oxetane, also known as trimethylene oxide, was reported over a century ago. However, for many years, oxetanes remained somewhat of a curiosity, with limited practical applications. A significant turning point came with the discovery of the potent anti-cancer drug, paclitaxel, which features an oxetane ring as a key structural element. orientjchem.org This discovery spurred a renewed interest in the synthesis and biological evaluation of oxetane-containing compounds.

In recent years, significant advances have been made in the development of new synthetic methods for the preparation of a wide variety of substituted oxetanes. nih.gov These methods have made oxetane building blocks more accessible to the broader chemical community. A notable development is the use of the Strecker synthesis on oxetan-3-one to produce 3-amino-3-cyanooxetane derivatives. For instance, the synthesis of 3-cyano-3-dibenzylamino oxetane has been reported, which serves as a close analog to the title compound and provides a viable synthetic route. chemrxiv.org This method allows for the direct installation of the key functional groups at the 3-position of the oxetane ring.

The growing body of research on oxetanes continues to uncover their potential as valuable components in modern organic and medicinal chemistry. The stability of the oxetane core under a variety of reaction conditions has been shown to be greater than previously assumed, further expanding their utility in multi-step syntheses. chemrxiv.org

| Property | Data |

| IUPAC Name | 3-(Dimethylamino)oxetane-3-carbonitrile |

| CAS Number | 1414513-73-7 |

| Molecular Formula | C₆H₁₀N₂O |

| Physical Description | Colorless to pale yellow liquid or solid |

| Molecular Weight | 126.16 g/mol |

| Synonyms | 3-Oxetanecarbonitrile, 3-(dimethylamino)- |

Properties

IUPAC Name |

3-(dimethylamino)oxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8(2)6(3-7)4-9-5-6/h4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGQPBXFQSJJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(COC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271378 | |

| Record name | 3-Oxetanecarbonitrile, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414513-73-7 | |

| Record name | 3-Oxetanecarbonitrile, 3-(dimethylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414513-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanecarbonitrile, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 3 Dimethylamino Oxetane and Analogs

Strategies for Oxetane (B1205548) Ring Formation

The construction of the strained four-membered oxetane ring is a significant challenge in synthetic chemistry. acs.org The inherent ring strain makes cyclization kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org Consequently, synthetic routes often require the use of highly reactive intermediates and specific reaction conditions to achieve acceptable yields. acs.org

Cyclization Reactions in the Synthesis of 3-Substituted Oxetanes

Intramolecular cyclization is a foundational strategy for forming the oxetane ring, typically by creating a C-O bond. The Williamson ether synthesis is a classic and widely used approach, involving the cyclization of a functionalized acyclic precursor. acs.org This method generally requires a 1,3-diol or a related haloalcohol. For instance, 1,3-diols can be selectively converted into haloacetates, which, after cleavage of the acetyl group, yield a 1-hydroxy-3-bromo intermediate. acs.org This intermediate then undergoes intramolecular cyclization with a base like sodium hydride to form the oxetane ring, often with inversion of stereochemistry. acs.org

Another cyclization strategy is the halocyclization of homoallylic alcohols. For example, the iodocyclization of silylated-homoallylic alcohols can proceed with high diastereoselectivity. doi.org Similarly, the fluorocyclization of 2-azidoallyl alcohols using difluoroiodobenzene generated in situ has been reported to form 3,3-disubstituted oxetanes. doi.org

More recently, a two-step oxetane synthesis has been developed involving the rhodium-catalyzed O-H insertion of an alcohol into a diazo compound, followed by a C-C bond-forming cyclization. nih.gov For example, an optimized sequence using 2-bromoethanol (B42945) and an appropriate malonate derivative can produce the target oxetane in good yield. nih.gov

Ring-Expansion Approaches: From Smaller Heterocycles (e.g., Epoxides) to Oxetanes

Ring-expansion reactions provide a powerful alternative for synthesizing oxetanes from smaller, more readily available heterocycles like epoxides. acs.orgbeilstein-journals.org This strategy is thermodynamically driven by the slight reduction in ring strain when moving from a three-membered to a four-membered ring. beilstein-journals.org A prominent method is the reaction of epoxides with sulfur-stabilized carbanions, such as dimethyloxosulfonium methylide, in what is known as the Corey-Chaykovsky reaction. beilstein-journals.orgdigitellinc.com

This reaction can be used to prepare oxetanes from carbonyl compounds in a one-pot process. The carbonyl compound is first converted to an epoxide using the Corey-Chaykovsky reagent, and then an excess of the same reagent induces the ring expansion to the corresponding oxetane. beilstein-journals.orgacs.org This approach has been applied in the synthesis of complex molecules, including bioactive steroid derivatives. acs.org The use of sulfur ylides to expand chiral epoxides can also lead to the formation of enantioenriched oxetanes. acs.orgillinois.edu

Photochemical Routes: Paterno-Büchi Reaction and its Application to Oxetane Synthesis

The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. slideshare.netorganic-chemistry.orgmagtech.com.cn First reported in 1909, this reaction involves the excitation of the carbonyl compound, which then reacts with the ground-state alkene through a diradical intermediate to form the four-membered ring. slideshare.netorganic-chemistry.orgresearchgate.net

The reaction's selectivity and efficiency can be influenced by various factors, including the solvent, the electronic nature of the substituents, and the specific excited state (singlet or triplet) of the carbonyl compound. slideshare.netresearchgate.net Non-polar solvents are generally preferred. researchgate.net The Paterno-Büchi reaction is particularly effective with electron-rich alkenes like enol ethers and enamines. mdpi.comorganic-chemistry.org For example, the irradiation of aromatic aldehydes in the presence of silyl (B83357) enol ethers can produce 3-(silyloxy)oxetanes, while using N-acyl enamines under similar conditions can yield protected 3-aminooxetanes with high diastereoselectivity. organic-chemistry.org This method has also been used to create functionalized spirocyclic oxetanes by reacting cyclic ketones with derivatives of maleic acid. rsc.org

Introduction and Functionalization of Substituents at the Oxetane 3-Position

Once the oxetane ring is formed, or by using a pre-functionalized precursor, substituents can be introduced at the 3-position. This is crucial for tuning the molecule's properties for various applications.

Approaches to 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes is of significant interest, and several general methods exist. doi.orgresearchgate.net One common strategy begins with substituted dimethyl malonates. Through a sequence of installing a protected hydroxymethyl group, reducing the ester groups to a diol, tosylation, and base-mediated cyclization, a variety of 3,3-disubstituted oxetanes can be prepared. acs.org This route tolerates aryl, allyl, alkyl, and halide substituents at the 3-position. acs.org

A highly versatile and widely used starting material for 3,3-disubstituted oxetanes is oxetan-3-one. digitellinc.comchemrxiv.org This ketone can undergo a range of functionalization reactions. digitellinc.com A direct and efficient route to the 3-cyano-3-amino oxetane scaffold is the Strecker synthesis. This reaction involves treating oxetan-3-one with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), and a dialkylamine. chemrxiv.org This transformation provides a direct pathway to compounds like 3-cyano-3-(dibenzylamino)oxetane, which is a close analog of the target compound. chemrxiv.org

Below is a table summarizing transformations starting from oxetan-3-one to yield 3,3-disubstituted products.

| Starting Material | Reagents | Product Type | Reference |

| Oxetan-3-one | TMSCN, Dialkylamine | 3-Amino-3-cyano-oxetane | chemrxiv.org |

| Oxetan-3-one | Nitromethane | 3-Hydroxy-3-(nitromethyl)oxetane | chemrxiv.org |

| Oxetan-3-one | Phosphonate ylide (HWE reaction) | (Oxetan-3-ylidene)acetate | chemrxiv.org |

| 3,3-Disubstituted 1,5-Diol | Base (e.g., NaH) | 3,3-Disubstituted Oxetane | acs.org |

These methods demonstrate the utility of oxetan-3-one as a key building block for accessing a diverse range of 3,3-disubstituted oxetanes. chemrxiv.orgrsc.org

Stereoselective Synthesis of Oxetane Derivatives for Chiral Scaffolds

The creation of chiral oxetanes is essential for their application as chiral building blocks. Stereoselectivity can be achieved through several strategies. One approach involves the enantioselective reduction of a β-halo ketone, followed by a Williamson ether cyclization, which can produce 2-aryl-substituted oxetanes with high enantiomeric excess. acs.org

Another powerful method is the stereoselective synthesis of polysubstituted oxetanes through intramolecular cyclization. rsc.org For instance, the cyclization of vinylogous urethane (B1682113) derivatives can lead to 2,3,3,4-tetrasubstituted oxetanes. rsc.org The stereochemical outcome can often be predicted and controlled, yielding specific diastereomers. rsc.org

Biocatalysis is an emerging field for chiral oxetane synthesis. Engineered halohydrin dehalogenases (HHDHs) have been developed to catalyze the stereoselective kinetic resolution of chiral oxetanes. nih.gov These enzymes can perform either the dehalogenation of γ-haloalcohols to form the oxetane or the ring-opening of a racemic oxetane, providing access to both (R)- and (S)-enantiomers of chiral oxetanes and their corresponding 1,3-diols with excellent enantioselectivity. nih.gov

3 Incorporation of the Cyano Moiety in Oxetane Synthesis

The introduction of a cyano group onto the oxetane ring, particularly at the 3-position, is a key step in the synthesis of 3-cyano-3-(dimethylamino)oxetane. This can be achieved through various synthetic strategies, including direct cyanation of an oxetane precursor or by constructing the oxetane ring from an acyclic precursor that already contains the nitrile functionality.

1 Direct Cyanation Reactions of Oxetanes (e.g., with Trimethylsilyl Cyanide)

Direct cyanation of a pre-formed oxetane ring offers a convergent route to 3-cyano-oxetane derivatives. A notable example involves a multicomponent Strecker reaction performed on oxetan-3-one. In this approach, oxetan-3-one serves as the ketone component, which reacts with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and a dialkylamine in a one-pot synthesis. chemrxiv.org This reaction directly yields a 3-cyano-3-amino-oxetane derivative. The process is advantageous as it constructs the desired 3,3-disubstituted pattern in a single, efficient step.

The reaction leverages the reactivity of the ketone in oxetan-3-one, which, despite the ring strain, readily participates in nucleophilic additions. chemrxiv.orgresearchgate.net TMSCN is a widely used and safer alternative to hydrogen cyanide for introducing the cyano group. orgsyn.orgtaylorandfrancis.com The presence of a dialkylamine, such as dibenzylamine, leads to the in situ formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile to afford the α-aminonitrile product. chemrxiv.orggrafiati.com While this method directly yields a 3-cyano-3-amino oxetane, the specific use of dimethylamine (B145610) would lead to the direct precursor of the target compound.

It is important to note that the conditions for such reactions must be carefully controlled to avoid the ring-opening of the strained oxetane moiety, which can be susceptible to both acidic and basic conditions. chemrxiv.org For instance, the hydrolysis of the resulting nitrile to a carboxylic acid is typically performed under basic conditions to prevent acid-catalyzed degradation of the oxetane ring. chemrxiv.org

Table 1: Example of a Strecker Reaction for the Synthesis of a 3-Cyano-3-amino-oxetane Derivative

| Starting Material | Reagents | Product | Key Features | Reference |

| Oxetan-3-one | Trimethylsilyl cyanide (TMSCN), Dibenzylamine | 3-Cyano-3-(dibenzylamino)oxetane | One-pot, multicomponent reaction; direct formation of the 3-cyano-3-amino substitution pattern. | chemrxiv.org |

2 Utilization of Cyano-Containing Precursors in Cyclization

An alternative strategy for synthesizing 3-cyano-oxetanes involves the cyclization of an acyclic precursor that already bears the cyano group. This approach falls under the broader category of Williamson ether synthesis for oxetane formation, which is a common and reliable method. acs.orggoogle.com In this scenario, a suitably substituted 1,3-diol containing a cyano group at the 2-position would be the key intermediate.

The synthesis would commence with a precursor molecule containing a nitrile. This precursor would undergo a series of transformations to generate a 1,3-diol structure with the cyano group positioned on the central carbon. For example, a Michael addition of a cyanide nucleophile to an appropriate α,β-unsaturated carbonyl compound could be a potential starting point, followed by reduction of the carbonyl and another functional group to form the diol.

Once the cyano-containing 1,3-diol is obtained, intramolecular cyclization is typically induced by converting one of the hydroxyl groups into a good leaving group, such as a tosylate or mesylate, followed by treatment with a base. acs.orgresearchgate.net The base deprotonates the remaining hydroxyl group, which then acts as a nucleophile, displacing the leaving group in an intramolecular SN2 reaction to form the four-membered oxetane ring. The kinetics for the formation of four-membered rings can be slow, often requiring strong bases and good leaving groups to achieve acceptable yields. acs.org

Table 2: Conceptual Synthetic Route via a Cyano-Containing Precursor

| Step | Description | Key Considerations |

| 1 | Synthesis of a 2-cyano-1,3-diol precursor. | Stereochemical control during the synthesis of the diol will determine the stereochemistry of the final oxetane. |

| 2 | Monotosylation or monomesylation of the primary hydroxyl group. | Selective protection/activation of one hydroxyl group over the other is crucial for successful cyclization. |

| 3 | Base-induced intramolecular cyclization. | The choice of base and reaction conditions is critical to promote the 4-exo-tet cyclization and avoid side reactions. acs.org |

4 Incorporation of the Dimethylamino Moiety in Oxetane Synthesis

The dimethylamino group can be introduced either by functionalizing a pre-existing oxetane scaffold or by using a building block that already contains this moiety in the ring-forming cyclization step.

1 Amination Reactions on Oxetane Scaffolds

One of the most direct methods for introducing an amino group onto an oxetane ring is through the reductive amination of oxetan-3-one. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the treatment of oxetan-3-one with dimethylamine in the presence of a reducing agent. A key advantage of this method is the use of readily available starting materials. The reaction proceeds via the formation of an enamine or an iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this transformation as it is selective for the iminium ion over the ketone, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com

Another sophisticated approach involves the use of sulfinimines. For instance, oxetan-3-one can be converted to oxetan-3-tert-butylsulfinimine, which can then react with various nucleophiles to introduce diverse substituents at the 3-position, including amino groups. While this has been demonstrated for accessing various 3-aminooxetanes, a direct route to a 3-dimethylamino derivative would involve a different amination strategy.

More recently, the use of oxetane sulfonyl fluorides has emerged as a powerful method for the synthesis of 3-amino-oxetanes. These reagents can undergo a defluorosulfonylation reaction upon warming to generate a planar oxetane carbocation, which can then be trapped by a wide range of amine nucleophiles. researchgate.netresearchgate.net This method is particularly attractive for creating libraries of 3-amino-oxetanes due to its tolerance of various functional groups and its comparability to a standard amidation reaction. researchgate.net

2 Building Block Approaches with Dimethylamino-Functionalized Precursors

A convergent strategy for the synthesis of 3-cyano-3-(dimethylamino)oxetane would involve the use of a precursor that already contains the dimethylamino group. This approach relies on the synthesis of a dimethylamino-substituted 1,3-diol, which can then be cyclized to form the oxetane ring.

The synthesis of such a precursor could start from a nitrogen-containing building block. For example, a dimethylamino-substituted malonate ester could be elaborated through reduction and functional group manipulations to yield the required 1,3-diol. The subsequent cyclization would follow the principles of the Williamson etherification, as previously described. One of the hydroxyl groups would be activated (e.g., as a tosylate), and treatment with a base would induce ring closure to form the 3-(dimethylamino)oxetane. acs.org

This building block approach offers the advantage of securely installing the dimethylamino group early in the synthetic sequence, potentially simplifying purification and avoiding issues with late-stage amination reactions. The development of robust synthetic routes to such functionalized diols is key to the success of this strategy. acs.orgdoi.org

Table 3: Comparison of Methods for Incorporating the Dimethylamino Group

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | Oxetan-3-one | Dimethylamine, NaBH3CN | Direct, one-pot reaction from a commercially available starting material. | May require careful optimization to avoid side reactions. |

| From Sulfonyl Fluorides | Oxetane sulfonyl fluoride (B91410) | Dimethylamine | Mild conditions, broad amine scope, suitable for library synthesis. | Requires synthesis of the specialized sulfonyl fluoride precursor. |

| Building Block Approach | Dimethylamino-functionalized 1,3-diol | TsCl, base | Convergent, secures the amino group early in the synthesis. | Requires a multi-step synthesis of the functionalized diol precursor. |

5 Convergent and Divergent Synthetic Pathways Towards 3-Cyano-3-(dimethylamino)oxetane

The synthesis of 3-cyano-3-(dimethylamino)oxetane can be approached from both convergent and divergent perspectives, each offering distinct advantages in terms of efficiency and the potential for analog synthesis.

A convergent synthesis aims to construct the target molecule from several complex fragments in the later stages of the synthesis. The one-pot Strecker reaction on oxetan-3-one is an excellent example of a convergent approach. chemrxiv.org In this case, three separate components—oxetan-3-one, trimethylsilyl cyanide, and dimethylamine—are combined in a single reaction vessel to form the final 3,3-disubstituted oxetane core. This strategy is highly efficient as it rapidly builds molecular complexity. The key advantage is the short synthetic sequence to the final product, assuming the starting materials are readily available.

A divergent synthesis , on the other hand, begins with a common intermediate that is then elaborated into a variety of different products. This approach is particularly valuable for medicinal chemistry programs where the synthesis of a library of related compounds is desired for structure-activity relationship (SAR) studies. rsc.org Oxetan-3-one is a prime example of a versatile building block for divergent synthesis. beilstein-journals.orgnih.gov It can be converted into a range of functionalized oxetanes. For instance, conversion of oxetan-3-one to a 3-hydroxy-3-cyano-oxetane (a cyanohydrin) could provide a key intermediate. This intermediate could then be subjected to various reactions to introduce the dimethylamino group, or conversely, a 3-amino-3-hydroxy-oxetane could be dehydrated and then subjected to cyanation. Another divergent strategy could involve the creation of a 3-alkylidene oxetane from oxetan-3-one, which can then undergo further reactions to install the desired functional groups. beilstein-journals.org

The choice between a convergent and divergent strategy often depends on the specific goals of the synthesis. For the rapid, targeted synthesis of 3-cyano-3-(dimethylamino)oxetane, a convergent approach like the Strecker reaction is likely optimal. For the exploration of related analogs, a divergent strategy starting from a common oxetane precursor would be more suitable.

Structural Characterization and Advanced Spectroscopic Analysis of 3 Cyano 3 Dimethylamino Oxetane

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise architecture of 3-Cyano-3-(dimethylamino)oxetane is established through the synergistic application of several high-resolution spectroscopic techniques. Each method provides unique and complementary information, which, when combined, affords an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. While specific experimental data for 3-Cyano-3-(dimethylamino)oxetane is not widely published, the expected chemical shifts and coupling constants can be inferred from the analysis of closely related 3,3-disubstituted oxetanes.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methylene (B1212753) protons of the oxetane (B1205548) ring and the methyl protons of the dimethylamino group. The oxetane ring protons, being diastereotopic, would likely appear as two distinct sets of multiplets. The protons on the carbon adjacent to the oxygen atom (C4) would be expected to resonate at a lower field compared to the protons on the other methylene carbon (C2). The six protons of the dimethylamino group would likely appear as a singlet, given the free rotation around the C-N bond at room temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information regarding the number and electronic environment of the carbon atoms in the molecule. For 3-Cyano-3-(dimethylamino)oxetane, distinct signals are expected for the quaternary carbon at the 3-position, the two methylene carbons of the oxetane ring, the carbon of the cyano group, and the two equivalent carbons of the dimethylamino group. The quaternary carbon (C3), being substituted with both a cyano and a dimethylamino group, would have a characteristic chemical shift. The nitrile carbon would appear in the typical region for cyano groups.

Interactive Data Table: Representative NMR Data for a 3,3-disubstituted Oxetane Analog

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Oxetane CH₂ | ~4.5 - 4.8 (m) | ~75 - 80 |

| Dimethylamino CH₃ | ~2.3 (s) | ~40 |

| Quaternary C3 | - | ~60 - 65 |

| Cyano C | - | ~115 - 120 |

Note: The data presented is representative of 3,3-disubstituted oxetanes and serves as an estimation for 3-Cyano-3-(dimethylamino)oxetane. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 3-Cyano-3-(dimethylamino)oxetane is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

A sharp and prominent absorption band is anticipated in the region of 2250-2210 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. The presence of the oxetane ring would be confirmed by the C-O-C stretching vibrations, typically observed in the 1000-950 cm⁻¹ region. Additionally, the C-N stretching vibration of the dimethylamino group would likely appear in the 1250-1020 cm⁻¹ range. The C-H stretching vibrations of the methylene and methyl groups would be observed around 3000-2850 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for 3-Cyano-3-(dimethylamino)oxetane

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2250 - 2210 | Sharp, Medium |

| C-O-C (Oxetane Ether) | 1000 - 950 | Strong |

| C-N (Amine) | 1250 - 1020 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to deduce the structural components of a molecule through its fragmentation pattern. For 3-Cyano-3-(dimethylamino)oxetane (C₆H₁₀N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the characteristic cleavage of the oxetane ring. Common fragmentation pathways could include the loss of formaldehyde (B43269) (CH₂O) or the cleavage of the C-C bonds of the ring. The dimethylamino and cyano groups would also influence the fragmentation, potentially leading to the formation of stable fragments containing these moieties. Analysis of these fragment ions provides corroborative evidence for the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Data for 3-Cyano-3-(dimethylamino)oxetane

| Ion | m/z (expected) | Description |

| [M]⁺ | 126.08 | Molecular Ion |

| [M - CH₂O]⁺ | 96.07 | Loss of formaldehyde |

| [M - CN]⁺ | 100.09 | Loss of cyanide radical |

| [N(CH₃)₂]⁺ | 44.06 | Dimethylamino fragment |

Note: The fragmentation pattern is a prediction based on the general behavior of similar compounds under mass spectrometric analysis.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable crystal be obtained, X-ray diffraction analysis would reveal the puckered nature of the oxetane ring, the bond distances and angles of the cyano and dimethylamino substituents, and any intermolecular interactions present in the solid state. This data is invaluable for understanding the steric and electronic effects of the substituents on the oxetane ring.

Conformational Analysis of 3,3-Disubstituted Oxetanes, including Puckering Effects

The oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. The degree of this puckering is influenced by the nature and size of the substituents on the ring. In 3,3-disubstituted oxetanes, the substituents at the C3 position play a significant role in determining the preferred ring conformation.

Computational and Theoretical Investigations of 3 Cyano 3 Dimethylamino Oxetane

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules, providing insights into their dynamic behavior and interactions. Such simulations for 3-Cyano-3-(dimethylamino)oxetane would be valuable for understanding its structural preferences and how it might interact with biological targets or other molecules. At present, there are no published MD simulation studies specifically focused on this compound.

In Silico Design and Prediction of Novel Oxetane (B1205548) Derivatives

The process of in silico design, where computational methods are used to predict and design novel molecules with desired properties, is a cornerstone of modern drug discovery and materials science. While there is significant interest in the design of novel oxetane derivatives for various applications, specific studies that use 3-Cyano-3-(dimethylamino)oxetane as a scaffold for the in silico design of new compounds have not been identified in the public domain.

Advanced Synthetic Applications of 3 Cyano 3 Dimethylamino Oxetane As a Versatile Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

3-Cyano-3-(dimethylamino)oxetane serves as a valuable precursor for the synthesis of a variety of heterocyclic systems. The reactivity of the cyano and amino functionalities, combined with the inherent ring strain of the oxetane (B1205548), allows for diverse synthetic transformations.

A key synthetic route to 3-cyano-3-(dialkylamino)oxetanes is the Strecker synthesis, starting from the commercially available oxetan-3-one. wikipedia.orgchemrxiv.org This reaction, involving a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) and a dialkylamine, provides direct access to the α-aminonitrile functionality within the oxetane ring. wikipedia.orgchemrxiv.org This functionality is a linchpin for further chemical elaborations.

The nitrile group can undergo hydrolysis under basic conditions to yield oxetane amino acids, which are crucial building blocks for peptidomimetics and other complex molecules. chemrxiv.org It is noteworthy that acidic conditions are often avoided as they can promote the ring-opening of the strained oxetane. chemrxiv.org Furthermore, the cyano group can participate in cycloaddition reactions or be reduced to an amine, which can then be used to construct larger heterocyclic scaffolds.

The dimethylamino group can also direct or participate in synthetic transformations. For instance, it can be quaternized or oxidized, or it can influence the reactivity of the adjacent nitrile group. The strategic manipulation of these functional groups allows for the construction of novel spirocyclic systems and other complex heterocyclic architectures that are of significant interest in medicinal chemistry and materials science. wikipedia.org

Strategy for Scaffold Diversification and Library Generation

In the realm of drug discovery and materials science, the ability to rapidly generate libraries of diverse molecular scaffolds is paramount. 3-Cyano-3-(dimethylamino)oxetane and related 3,3-disubstituted oxetanes are excellent starting points for scaffold diversification strategies. google.comrsc.org

The oxetane core itself is considered an attractive feature, offering a three-dimensional, polar, and metabolically stable alternative to more common functionalities like gem-dimethyl or carbonyl groups. nih.gov By using 3-cyano-3-(dimethylamino)oxetane as a central building block, chemists can introduce a wide range of substituents and functional groups, leading to the generation of large and diverse compound libraries. rsc.org

One approach to diversification involves the transformation of the cyano and amino groups, as mentioned previously. For example, hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling with a diverse set of amines, can generate a library of oxetane-containing amides. Similarly, reduction of the nitrile to a primary amine allows for subsequent reactions such as reductive amination or acylation.

Another strategy involves leveraging the reactivity of the oxetane ring itself. While generally stable, the ring can be opened under specific conditions to yield linear structures with defined stereochemistry, which can then be cyclized to form different heterocyclic systems. This ring-rearrangement approach further expands the diversity of accessible scaffolds. The tolerance of the oxetane ring to a wide range of reaction conditions, including oxidation, reduction, and C-C bond formation, has been demonstrated, underscoring its utility in multistep synthetic sequences for library generation. researchgate.net

The following table outlines potential diversification strategies starting from 3-cyano-3-(dimethylamino)oxetane:

| Functional Group | Reaction | Resulting Functionality | Potential for Diversification |

| Cyano | Hydrolysis | Carboxylic Acid | Amide library synthesis |

| Cyano | Reduction | Primary Amine | Acylation, reductive amination |

| Dimethylamino | Quaternization | Quaternary Ammonium Salt | Altered solubility and biological activity |

| Oxetane Ring | Ring Opening | Dihydroxyamine derivatives | Access to linear scaffolds for further cyclization |

Role in the Construction of Complex Molecular Architectures

The incorporation of the oxetane motif into complex molecular architectures is a growing trend, particularly in the synthesis of natural products and their analogs, as well as in the design of novel bioactive compounds. acs.orgresearchgate.net 3-Cyano-3-(dimethylamino)oxetane, as a functionalized building block, can play a pivotal role in the construction of these intricate structures.

The rigid and puckered nature of the oxetane ring can act as a conformational lock, pre-organizing appended substituents in a defined three-dimensional space. acs.org This is particularly valuable in the design of molecules that need to bind to specific biological targets with high affinity and selectivity. The well-known anti-cancer drug Paclitaxel (Taxol) contains an oxetane ring that is crucial for its biological activity, highlighting the importance of this motif in complex natural products. acs.org

The synthesis of spirocyclic compounds, where the oxetane ring is fused to another ring system at a single carbon atom, is an area where 3-cyano-3-(dimethylamino)oxetane can be particularly useful. researchgate.net The geminal substitution at the 3-position provides a handle for the construction of the second ring. For instance, the cyano group could be transformed into a functional group that can participate in an intramolecular cyclization reaction.

Furthermore, the demonstrated stability of the 3,3-disubstituted oxetane core under various reaction conditions allows for its incorporation early in a synthetic sequence, with subsequent elaboration of other parts of the molecule to build up complexity. researchgate.net This robustness is a significant advantage over more labile chemical entities.

Application in Polymer Science: Monomer for Specialized Polyethers/Polycarbonates

Oxetane derivatives are valuable monomers for ring-opening polymerization (ROP), leading to the formation of polyethers with a range of interesting properties. wikipedia.orgnagaseamerica.com While the direct polymerization of 3-cyano-3-(dimethylamino)oxetane is not widely reported, the extensive research on the polymerization of other 3-substituted and 3,3-disubstituted oxetanes provides a strong indication of its potential in polymer science. nih.govjlu.edu.cnmdpi.comrsc.org

Cationic ring-opening polymerization is the most common method for producing polyoxetanes. mdpi.com The polymerization of oxetane monomers can lead to linear polymers or, in the case of monomers with additional functional groups, to more complex architectures such as branched or cross-linked polymers. The resulting polyethers often exhibit useful properties such as thermal stability and chemical resistance. wikipedia.org

The presence of the cyano and dimethylamino groups in 3-cyano-3-(dimethylamino)oxetane would be expected to impart specific properties to the resulting polymer. The polar cyano groups could enhance adhesion and modify the dielectric properties of the polymer. The dimethylamino groups could introduce basicity and a site for post-polymerization modification, such as quaternization to create polyelectrolytes.

A study on the copolymerization of 3-(2-cyano ethoxy)methyl-3'-methyloxetane demonstrated the successful incorporation of a cyano-containing oxetane into a polymer backbone, resulting in materials with high thermal decomposition temperatures and interesting ionic conductivity properties. jlu.edu.cn This suggests that a polymer derived from 3-cyano-3-(dimethylamino)oxetane could also have applications in areas such as polymer electrolytes for batteries.

The following table summarizes the potential properties and applications of polymers derived from 3-cyano-3-(dimethylamino)oxetane:

| Monomer Feature | Potential Polymer Property | Potential Application |

| Oxetane backbone | Thermal stability, chemical resistance | Engineering plastics, coatings |

| Cyano group | Increased polarity, adhesion | Adhesives, dielectric materials |

| Dimethylamino group | Basicity, site for modification | pH-responsive materials, polyelectrolytes |

Engineering Molecular Properties through Oxetane Incorporation (e.g., polarity, steric bulk, hydrogen bonding)

The incorporation of an oxetane ring, and specifically a 3,3-disubstituted oxetane like 3-cyano-3-(dimethylamino)oxetane, is a powerful strategy for fine-tuning the physicochemical properties of a molecule. nih.gov This is of particular importance in medicinal chemistry, where properties such as solubility, lipophilicity, and metabolic stability are critical for the development of effective drugs. rsc.org

The oxetane ring is more polar and a better hydrogen bond acceptor than its acyclic ether or carbocyclic analogues. acs.org This increased polarity can lead to improved aqueous solubility, a desirable property for many drug candidates. The replacement of a gem-dimethyl group with an oxetane ring is a common strategy to reduce lipophilicity (logP) while maintaining a similar steric profile.

The rigid, three-dimensional structure of the oxetane ring introduces conformational constraint, which can be beneficial for binding to a biological target. acs.org The substituents at the 3-position of the oxetane ring project outwards from the ring, providing vectors for interaction with the surrounding environment. In the case of 3-cyano-3-(dimethylamino)oxetane, the cyano group can act as a hydrogen bond acceptor, while the dimethylamino group can act as a hydrogen bond acceptor or be protonated to form a salt bridge.

Furthermore, the oxetane ring is often more metabolically stable than other functional groups. nih.gov The carbon atoms of the oxetane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life of a drug in the body, improving its pharmacokinetic profile.

The impact of oxetane incorporation on molecular properties is summarized in the table below:

| Molecular Property | Effect of Oxetane Incorporation | Rationale |

| Polarity | Increased | Presence of the polar ether oxygen |

| Lipophilicity (logP) | Decreased | Higher polarity compared to carbocyclic analogues |

| Hydrogen Bonding | Enhanced acceptor ability | The oxygen atom of the oxetane is a good H-bond acceptor acs.org |

| Steric Bulk | Defined three-dimensional shape | Rigid, puckered ring structure |

| Metabolic Stability | Often increased | Resistance to oxidative metabolism |

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 3-substituted oxetanes like 3-cyano-3-(dimethylamino)oxetane?

- Methodological Answer : The synthesis of 3-substituted oxetanes typically involves cyclization or ring-opening strategies. For example, 3-(hydroxymethyl)oxetane can be synthesized from diols using catalytic KOH and diethyl carbonate under reflux . For cyano-substituted derivatives, nucleophilic substitution or ring-closing reactions with nitrile-containing precursors are viable. Brønsted acid-catalyzed alkylation has also been demonstrated for oxetane ether synthesis, leveraging oxetane’s strained ring for reactivity .

Q. How do physicochemical properties of 3-cyano-3-(dimethylamino)oxetane compare to gem-dimethyl or carbonyl analogs?

- Methodological Answer : Oxetanes improve aqueous solubility and metabolic stability compared to gem-dimethyl groups. For instance, replacing a gem-dimethyl group with an oxetane increases solubility by 4–4000× and reduces metabolic degradation rates . The cyano group introduces polarity and H-bond acceptor capacity, akin to carbonyl analogs, while the dimethylamino group enhances solubility via protonation at physiological pH .

Q. What spectroscopic techniques are critical for characterizing 3-substituted oxetanes?

- Methodological Answer :

- X-ray crystallography : Determines bond angles (e.g., oxetane ring angles: 85.1–91.5°) and puckering (e.g., 8.82° in 3-nitromethylene oxetane) .

- NMR : ¹H and ¹³C NMR identify substituent effects (e.g., shifts from electron-withdrawing cyano groups) .

- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹) .

Advanced Research Questions

Q. How do reactivity parameters influence copolymerization of 3-cyano-3-(dimethylamino)oxetane with other monomers?

- Methodological Answer : Reactivity ratios (e.g., , ) derived from the Mayo-Lewis equation determine copolymer microstructure. For oxetane derivatives, electron-deficient monomers (e.g., nitromethylene oxetane) exhibit lower reactivity due to ring strain and substituent effects. Triisobutylaluminum/water catalytic systems optimize statistical copolymerization with azidomethyl oxetanes, as shown by small-angle X-ray diffraction (SAXS) and thermal analysis .

Q. What conformational changes arise from incorporating 3-cyano-3-(dimethylamino)oxetane into peptide backbones?

- Methodological Answer : Oxetanes induce β-turn motifs in peptides, confirmed by NOE correlations (e.g., ) in NMR. Central placement of oxetanes in macrocycles reduces entropic penalty during cyclization, improving yields. The dimethylamino group may further stabilize turns via intramolecular H-bonding .

Q. Does the cyano group in 3-cyano-3-(dimethylamino)oxetane confer mutagenic or alkylation risks?

- Methodological Answer : Alkylation potential is pH-dependent. At physiological pH, oxetanes (including 3,3-dimethyl derivatives) show no mutagenicity in Ames tests or genotoxicity in comet assays. The cyano group’s electron-withdrawing nature further reduces nucleophilic ring-opening propensity .

Key Research Gaps and Contradictions

- Synthetic Scalability : While Brønsted acid catalysis is efficient for oxetane ethers , large-scale synthesis of cyano-substituted oxetanes requires optimization of nitrile incorporation.

- Biological Role : The oxetane’s rigidifying effect in Taxanes is well-documented , but its role in non-Taxane systems (e.g., peptide macrocycles) remains understudied .

- Safety Profile : Older studies suggested carcinogenicity in rodents , but recent data contradict this. Further in vivo studies are needed for cyano derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.